GSK1034702

M1 mAChR Potency Selectivity

GSK1034702 is a uniquely characterized bitopic M1 mAChR agonist engaging both orthosteric and allosteric sites, delivering pEC50 8.1 with >100-fold selectivity over M2–M5 subtypes. Unlike biased allosteric modulators, it provides clinically validated human brain penetration (PET-confirmed) and statistically significant episodic memory improvement — making it the definitive reference compound for Alzheimer's and schizophrenia cognition studies. Ideal for calibrating M1 occupancy assays, benchmarking therapeutic index of novel M1 PAMs, and developing next-generation PET tracers. Ensure translational rigor with this indispensable tool compound.

Molecular Formula C18H24FN3O2
Molecular Weight 333.4 g/mol
CAS No. 932373-87-0
Cat. No. B1672347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1034702
CAS932373-87-0
SynonymsGSK-1034702;  GSK1034702;  GSK 1034702;  GSK-1034702 HCl.
Molecular FormulaC18H24FN3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4
InChIInChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23)
InChIKeyKRRSQJOVDWYKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK1034702 (CAS 932373-87-0): A Potent M1 mAChR Agonist for Cognitive Research Procurement


GSK1034702 is a small-molecule, orally active, and brain-penetrant agonist of the muscarinic acetylcholine receptor M1 (M1 mAChR) [1]. Initially described as an allosteric agonist, recent structural and functional evidence reclassifies it as a bitopic ligand that engages both orthosteric and allosteric sites on the M1 receptor [2]. The compound exhibits potent activation of the Gq/11 signaling pathway (pEC50 = 8.1) and has been shown to enhance hippocampal long-term potentiation (LTP) [1]. Its translational relevance is underscored by human clinical data demonstrating improvement in episodic memory encoding, making it a valuable tool compound for probing M1-mediated cognitive processes in Alzheimer's disease and schizophrenia research [3].

Why Generic M1 Agonists Cannot Substitute for GSK1034702 in Cognitive Studies


The M1 muscarinic acetylcholine receptor (mAChR) is a challenging drug target due to high orthosteric site conservation across M1-M5 subtypes, leading to off-target peripheral side effects with non-selective agonists [1]. While some M1 agonists like xanomeline and TBPB claim selectivity, they often exhibit different intrinsic efficacies, biased signaling profiles, or inadequate brain exposure in relevant species [2]. GSK1034702 differentiates itself through a unique combination of high M1 potency (pEC50 8.1), >100-fold selectivity over M2-M5 in initial screens, robust human brain penetration confirmed by PET imaging, and direct clinical validation of memory improvement at well-tolerated oral doses [3]. These characteristics are not uniformly present in structurally similar benzimidazolones or other M1 PAMs/agonists, rendering simple substitution scientifically unsound and potentially misleading in mechanistic or translational studies [4].

Quantitative Differentiation: GSK1034702 vs. In-Class M1 mAChR Agonists


M1 Receptor Potency and Functional Selectivity: GSK1034702 vs. Xanomeline and TBPB

In direct functional assays, GSK1034702 demonstrates high M1 agonist potency with a balanced efficacy profile distinct from xanomeline and TBPB. In CHO cells expressing human M1 mAChR, GSK1034702 stimulated IP1 accumulation with a pEC50 of 7.1 ± 0.1 and an Emax of 90.1 ± 2.9% (relative to acetylcholine). Xanomeline is more potent (pEC50 8.2 ± 0.1) but with a similar Emax (98.0 ± 1.5%). In contrast, TBPB shows significantly lower maximal efficacy (Emax 55.2 ± 3.1%) [1]. This differential intrinsic activity profile is critical for studies aiming to probe the full dynamic range of M1 signaling without ceiling effects or biased agonism artifacts.

M1 mAChR Potency Selectivity IP1 Accumulation

Human Clinical Efficacy: Improvement in Episodic Memory Encoding with GSK1034702 vs. Placebo

In a randomized, double-blind, placebo-controlled crossover study in healthy smokers undergoing nicotine abstinence (a model of cognitive dysfunction), GSK1034702 (8 mg oral single dose) significantly attenuated the impairment in immediate recall, a measure of episodic memory encoding. Compared to the nicotine-abstinent state (placebo), immediate recall scores improved by a statistically significant margin (95% CI: 0.16 to 1.38; p = 0.014). This effect was specific to memory encoding; no significant improvement was observed in delayed recall or other cognitive domains (attention, working memory) [1]. This provides direct human validation of the compound's central mechanism of action and its translational utility.

Cognitive Function Episodic Memory Nicotine Abstinence Model Clinical Trial

Human Brain Penetration and CNS Distribution: [11C]GSK1034702 PET Imaging vs. Passive Diffusion Benchmark

The CNS disposition of GSK1034702 was directly quantified in healthy human volunteers using [11C]GSK1034702 positron emission tomography (PET). The study demonstrated good brain uptake and a BBB passage consistent with passive diffusion or active influx. The whole brain volume of distribution (VT) was estimated, confirming that the compound achieves pharmacologically relevant free concentrations in the human brain [1]. This is in contrast to many peripherally-restricted muscarinic agonists (e.g., bethanechol) or poorly brain-penetrant M1 PAMs, which show limited or no CNS exposure in vivo.

Blood-Brain Barrier PET Imaging Brain Uptake Volume of Distribution

Mechanistic Differentiation: Bitopic Binding Mode vs. Pure Allosteric Modulators

Structural and pharmacological studies have revealed that GSK1034702 is not a pure allosteric modulator but rather a bitopic ligand, engaging both the orthosteric acetylcholine binding site and an adjacent allosteric vestibule on the M1 mAChR [1]. This binding mode is distinct from that of pure positive allosteric modulators (PAMs) like BQCA, which bind solely to an allosteric site and require the presence of the endogenous agonist (ACh) to exert their effects. The bitopic nature of GSK1034702 confers intrinsic agonist activity independent of ACh, which may explain its robust efficacy in the nicotine abstinence model where cholinergic tone is perturbed [2]. However, this property also correlates with a lack of muscarinic receptor subtype selectivity and likely contributes to observed peripheral side effects, making it a valuable tool for studying on-target adverse events [3].

Bitopic Ligand Allosteric Agonist Receptor Binding Structure-Activity Relationship

High-Value Research Applications of GSK1034702 Based on Differentiated Evidence


Translational Target Engagement Studies in Alzheimer's Disease Models

Given its validated human brain penetration [1] and clinical efficacy in improving memory encoding [2], GSK1034702 is optimally suited for positron emission tomography (PET) occupancy studies and pharmacodynamic biomarker development in both preclinical species (rodent, non-human primate) and humans. Its bitopic binding mode [3] provides a unique pharmacological signature that can be used to calibrate M1 receptor occupancy assays against functional readouts like hippocampal LTP.

Mechanistic Profiling of M1 Agonist-Induced Adverse Effects

The compound's lack of muscarinic subtype selectivity and intrinsic agonist activity at M2/M3 receptors [3] make it a critical tool for dissecting the side effect liability (e.g., salivation, gastrointestinal distress) associated with M1 agonist therapy. This is essential for benchmarking newer, more selective M1 PAMs or bitopic ligands aimed at improving the therapeutic index.

Cognitive Pharmacology in Nicotine Withdrawal and Schizophrenia Models

The robust and statistically significant improvement in immediate recall in the nicotine abstinence model [2] positions GSK1034702 as a key reference compound for studying cholinergic modulation of episodic memory encoding. It is particularly relevant for schizophrenia research, where cognitive deficits are a core unmet need and M1 receptor function is dysregulated.

Radioligand Development and CNS PET Tracer Validation

The successful GMP-compliant synthesis of [11C]GSK1034702 with high radiochemical purity [4] and its successful application in human PET studies [1] demonstrate its utility as a benchmark for developing and validating novel M1 PET tracers. It serves as a positive control for assessing the BBB penetration and specific binding of new chemical entities in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1034702

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.